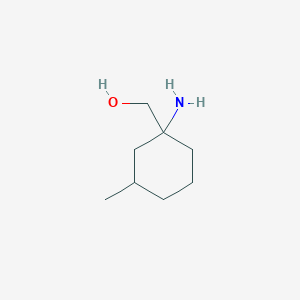

(1-Amino-3-methylcyclohexyl)methanol

Description

Contextual Significance within Cycloalkane Amino Alcohol Chemistry

Cycloalkane amino alcohols are recognized for their versatile applications in organic synthesis and medicinal chemistry. These compounds often serve as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of pharmaceuticals. The rigid, three-dimensional structure of the cyclohexane (B81311) ring, combined with the hydrogen-bonding capabilities of the amino and hydroxyl groups, can impart specific stereochemical control in chemical reactions.

The 1,3-substitution pattern on the cyclohexane ring, as seen in (1-Amino-3-methylcyclohexyl)methanol, is of particular interest in conformational analysis. The relative orientation of the substituents (amino, methyl, and methanol (B129727) groups) can exist in various stereoisomers, each with unique spatial arrangements and, consequently, different chemical and biological properties. The stability of these isomers is influenced by steric interactions, such as 1,3-diaxial interactions, which can dictate the preferred conformation of the molecule. libretexts.orgpressbooks.pub

Overview of the this compound Structural Class

This compound belongs to the structural class of 1,3-disubstituted cyclohexane derivatives. fiveable.me The core of the molecule is a cyclohexane ring, which can adopt various conformations, with the chair form being the most stable. The substituents—an amino group, a methyl group, and a methanol group—are attached to this ring. The presence of multiple stereocenters in this molecule means that it can exist as several diastereomers and enantiomers.

The specific arrangement of these functional groups is crucial for the molecule's potential interactions with other molecules, such as biological receptors or metal catalysts. For instance, the distance and relative orientation of the amino and hydroxyl groups can be critical for chelation to metal centers, a key feature for ligands in catalysis.

Due to the limited availability of specific research data for this compound, a detailed table of research findings cannot be provided. However, a table of its basic chemical properties is presented below.

| Property | Value |

| CAS Number | 90226-45-2 bldpharm.com |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol bldpharm.com |

Further research into the synthesis and characterization of the specific stereoisomers of this compound would be necessary to fully elucidate its chemical properties and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-amino-3-methylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPOIYYEEUZISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Methylcyclohexyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (1-Amino-3-methylcyclohexyl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon environments.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within the molecule. The spectrum of this compound is expected to display signals corresponding to the protons of the hydroxymethyl group, the amine group, the methyl group, and the cyclohexane (B81311) ring. The chemical shift (δ), multiplicity, and integration of each signal are key to assigning the structure.

The protons of the amine (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their chemical shifts can vary depending on solvent, concentration, and temperature. These peaks can be confirmed by deuterium (B1214612) exchange, where adding D₂O to the sample results in their disappearance from the spectrum. The methyl group protons are expected to appear as a doublet due to coupling with the adjacent methine proton on the cyclohexane ring. The two protons of the hydroxymethyl (-CH₂OH) group are diastereotopic due to the adjacent chiral center and may appear as a pair of doublets (an AB quartet) or a singlet. The remaining protons on the cyclohexane ring produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents expected values based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Cyclohexane Ring Protons | 0.9 – 2.0 | Multiplet (m) | 9H |

| Methyl Protons (-CH₃) | ~0.9 | Doublet (d) | 3H |

| Amine Protons (-NH₂) | 1.0 - 3.0 (variable) | Broad Singlet (br s) | 2H |

| Hydroxyl Proton (-OH) | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |

| Hydroxymethyl Protons (-CH₂OH) | ~3.5 | Singlet (s) or AB quartet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Since this compound has 8 carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals.

The quaternary carbon atom bonded to both the amine and hydroxymethyl groups would appear at a specific chemical shift. The carbon of the hydroxymethyl group (-CH₂OH) is anticipated in the typical range for primary alcohols. The carbons of the cyclohexane ring will resonate in the aliphatic region, with the carbon bearing the methyl group appearing at a distinct shift from the other methylene (B1212753) (-CH₂) carbons. The methyl group carbon itself is expected to appear at the most upfield position (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents expected values based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (-C H₃) | ~22 |

| Cyclohexane Ring Carbons (-C H₂-) | 24 – 45 |

| Methine Carbon (-C H-CH₃) | ~35 |

| Quaternary Carbon (C -NH₂/CH₂OH) | ~60 |

| Hydroxymethyl Carbon (-C H₂OH) | ~68 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. For this compound, this technique would show cross-peaks between the methyl protons and the methine proton on the ring to which it is attached. It would also reveal the intricate network of couplings among the various protons of the cyclohexane ring, helping to trace the connectivity through the carbocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbon atoms to which they are directly bonded. An HSQC spectrum would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would show a cross-peak connecting the methyl proton signal (~0.9 ppm) to the methyl carbon signal (~22 ppm) and another connecting the hydroxymethyl proton signal (~3.5 ppm) to the hydroxymethyl carbon signal (~68 ppm), solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In a GC-MS analysis, the compound is first vaporized and separated from other components by gas chromatography before being ionized and detected by the mass spectrometer. nih.gov The mass spectrum of this compound (C₈H₁₇NO, Molecular Weight: 143.23 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 143.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.

Loss of functional groups: The molecule may lose small, stable neutral fragments. A prominent fragment ion could be observed at m/z = 112, corresponding to the loss of a hydroxymethyl radical (•CH₂OH, 31 mass units).

Dehydration: Loss of a water molecule (H₂O, 18 mass units) from the molecular ion could lead to a peak at m/z = 125.

Ring cleavage: The cyclohexane ring can undergo fragmentation to produce a series of smaller ions.

The resulting mass spectrum provides a molecular fingerprint that aids in the identification and structural confirmation of the compound. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine and alcohol functionalities.

Key expected vibrational frequencies include:

O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the cyclohexane ring and methyl/methylene groups.

N-H Bend: A medium to strong band around 1590–1650 cm⁻¹ resulting from the scissoring vibration of the primary amine group.

C-O Stretch: A strong band in the fingerprint region, typically around 1050–1150 cm⁻¹, corresponding to the stretching vibration of the C-O single bond of the primary alcohol.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 – 3600 | Strong, Broad |

| N-H Stretch | Primary Amine (-NH₂) | 3300 – 3500 | Medium (two bands) |

| C-H Stretch | Alkane (C-H) | 2850 – 3000 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590 – 1650 | Medium - Strong |

| C-O Stretch | Primary Alcohol (C-O) | 1050 – 1150 | Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary amine (-NH₂), primary alcohol (-CH₂OH), and substituted cyclohexane ring functional groups.

The high-frequency region of the spectrum is dominated by stretching vibrations of the O-H and N-H bonds. The alcohol O-H group typically exhibits a strong, broad absorption band in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The primary amine N-H group is expected to show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

Just below 3000 cm⁻¹, strong absorption bands are anticipated due to the C-H stretching vibrations of the cyclohexane ring and the methyl and methylene groups. vscht.czresearchgate.net Aliphatic C-H stretches typically appear in the 2850-2960 cm⁻¹ range. vscht.cz The spectrum will also feature characteristic bending vibrations. The N-H bending (scissoring) vibration of the primary amine is expected to produce a medium to strong band around 1590-1650 cm⁻¹. wwjmrd.com The C-H bending vibrations for CH₂ (scissoring) and CH₃ (asymmetric and symmetric) groups typically appear in the 1375-1470 cm⁻¹ region. vscht.cz

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3200-3600 | O-H (Alcohol) | Stretching, H-bonded | Strong, Broad |

| 3300-3500 | N-H (Amine) | Asymmetric & Symmetric Stretching | Medium, Two Bands |

| 2850-2960 | C-H (Alkyl) | Stretching | Strong |

| 1590-1650 | N-H (Amine) | Bending (Scissoring) | Medium-Strong |

| 1450-1470 | C-H (CH₂) | Bending (Scissoring) | Medium |

| 1370-1380 | C-H (CH₃) | Bending (Symmetric) | Medium |

| 1050-1150 | C-O (Alcohol) | Stretching | Strong |

| 1020-1250 | C-N (Amine) | Stretching | Weak-Medium |

| 665-910 | N-H (Amine) | Bending (Wagging) | Medium, Broad |

Electronic Absorption Spectroscopy (UV-Vis) in Conjugation and Electronic Transition Studies

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The utility of this technique is primarily for molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can undergo these transitions.

This compound is a saturated aliphatic amino alcohol. It lacks conjugated π-systems or aromatic rings, which are the most common types of chromophores that absorb in the standard UV-Vis range (200-800 nm). oup.com Consequently, the compound is expected to be transparent and show no significant absorbance in this region.

The only possible electronic transitions for this molecule are n → σ* (n-to-sigma star) transitions. These involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) into a high-energy antibonding sigma orbital. Such transitions are of high energy and typically occur in the far-UV region, at wavelengths below 200 nm. nih.gov Therefore, when analyzed using a standard UV-Vis spectrophotometer, this compound would not display characteristic absorption peaks, a finding that confirms the absence of conjugated or aromatic chromophores. oup.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λ_max) | Electronic Transition | Chromophore |

| < 200 nm | n → σ* | C-N (Amine), C-O (Alcohol) |

| > 200 nm | No significant absorption | None |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and torsional angles. Such an analysis would unambiguously establish the absolute stereochemistry and preferred conformation of this compound in the solid state.

Based on fundamental principles of conformational analysis, the cyclohexane ring of this molecule is expected to adopt a stable chair conformation to minimize angular and torsional strain. In a 1,3-disubstituted cyclohexane, the relative stability of the two possible chair conformers is determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.orgpressbooks.pub These are repulsive steric interactions between an axial substituent and the other two axial atoms on the same side of the ring. libretexts.org

For this compound, both the -CH₂OH group at C1 and the -CH₃ group at C3 are expected to preferentially occupy equatorial positions to minimize these destabilizing 1,3-diaxial interactions. pressbooks.pub The diequatorial conformer is significantly more stable than the diaxial conformer. A single-crystal X-ray diffraction study would confirm this predicted conformation.

Furthermore, the analysis would reveal detailed information about the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the amine (-NH₂) and hydroxyl (-OH) groups. These hydrogen bonds would create a specific three-dimensional network, influencing the packing of the molecules in the crystal.

Table 4: Predicted Structural Parameters from X-ray Crystallography for this compound

| Structural Feature | Predicted Outcome | Rationale |

| Cyclohexane Ring Conformation | Chair | Minimization of angular and torsional strain. |

| Substituent Positions (C1, C3) | Equatorial | Minimization of 1,3-diaxial steric interactions. libretexts.orgpressbooks.pub |

| Relative Stereochemistry | cis or trans | Dependent on synthesis; crystallography would confirm the specific isomer. |

| Intermolecular Forces | Hydrogen Bonding | Presence of H-bond donor/acceptor groups (-OH, -NH₂). |

Chemical Reactivity and Transformation Mechanisms of 1 Amino 3 Methylcyclohexyl Methanol

Reactivity of the Hydroxyl Group in (1-Amino-3-methylcyclohexyl)methanol

The primary alcohol group in this compound is a key site for chemical modification, readily participating in etherification and oxidation reactions.

Etherification Reactions Involving this compound

Etherification of the hydroxyl group in this compound can be effectively achieved through the Williamson ether synthesis. This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by deprotonating the primary alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether linkage. masterorganicchemistry.com

The mechanism involves the lone pair of electrons on the oxygen of the deprotonated alcohol attacking the partially positive carbon atom of the alkyl halide, leading to the formation of a new carbon-oxygen bond and the expulsion of the halide leaving group. youtube.com For a successful Williamson ether synthesis, primary alkyl halides are preferred to minimize competing elimination reactions, which can become significant with secondary and are dominant with tertiary alkyl halides. masterorganicchemistry.com The presence of the amino group on the same molecule requires consideration, as it may also be deprotonated or act as a nucleophile, potentially leading to side reactions if not properly managed, for instance, through the use of a protecting group.

Table 1: General Conditions for Williamson Ether Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the alkoxide. |

| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I) | Provides the alkyl group for the ether. |

| Solvent | Aprotic (e.g., THF, DMF) | Solvates the cation without interfering with the nucleophile. |

| Temperature | Room to elevated temperatures | To ensure a reasonable reaction rate. |

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the selective conversion to (1-amino-3-methylcyclohexyl)methanal. A common and effective method is the copper/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) catalyzed aerobic oxidation. nih.gov This system uses molecular oxygen from the air as the terminal oxidant, making it a greener alternative to stoichiometric heavy-metal oxidants. acs.org The catalytic cycle involves the oxidation of TEMPO to an oxoammonium species, which is the active oxidant for the alcohol. nih.gov Kinetic studies have shown that the rate of oxidation can be dependent on the concentrations of the copper catalyst, TEMPO, and oxygen. nih.gov

For the complete oxidation to (1-amino-3-methylcyclohexyl)carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from CrO₃ and sulfuric acid) are capable of this transformation. The mechanism of these oxidations often involves the formation of an intermediate aldehyde which is then further oxidized to the carboxylic acid. windows.net The TEMPO-mediated oxidation can also yield the carboxylic acid, particularly when run for longer times or with modifications to the catalytic system that facilitate the oxidation of the intermediate aldehyde hydrate. windows.net

Table 2: Oxidizing Agents for Primary Alcohols

| Reagent(s) | Product | Selectivity |

|---|---|---|

| Cu/TEMPO/O₂ | Aldehyde | High for primary alcohols |

| Pyridinium chlorochromate (PCC) | Aldehyde | Good for selective oxidation |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong, non-selective oxidant |

Reactivity of the Amino Group in this compound

The primary amino group imparts nucleophilic and basic character to the molecule, making it a focal point for a variety of chemical transformations.

Nucleophilic Substitution Reactions of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. chemguide.co.uk This allows it to readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. This process, known as N-alkylation, typically follows an SN2 mechanism where the amine attacks the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.cawikipedia.org

The initial reaction of this compound with an alkyl halide yields a secondary amine. However, this product is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org This over-alkylation can be a significant issue, often resulting in a mixture of products. quora.com To achieve selective mono-alkylation, a large excess of the amine can be used, or alternative methods such as reductive amination or the use of protecting groups may be employed. Another strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is used as the alkylating agent in the presence of a metal catalyst, producing water as the only byproduct. nih.gov

The amino group can also undergo N-acylation when treated with acyl chlorides or acid anhydrides, forming an amide linkage. This reaction is generally very efficient and less prone to over-acylation compared to N-alkylation. researchgate.net

Cyclohexyl Ring Transformations and Rearrangement Pathways

The substituted cyclohexane (B81311) ring of this compound is conformationally mobile, existing in a dynamic equilibrium between two chair conformations. The substituents (amino, hydroxymethyl, and methyl groups) will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. youtube.comlibretexts.org

Under certain reaction conditions, particularly those that generate a carbocation on the cyclohexane ring, skeletal rearrangements can occur. For instance, treatment of a related aminocyclohexanol with nitrous acid can lead to a deamination reaction, forming a diazonium salt which then departs as nitrogen gas to leave a carbocation. This carbocation can undergo a ring contraction to form a more stable cyclopentylmethanal derivative. lookchem.com This type of rearrangement, where a 1,2-alkyl shift leads to a change in ring size, is a form of the Wagner-Meerwein rearrangement. chemistrysteps.com The propensity for ring contraction is influenced by the stereochemistry of the starting material and the relative stability of the resulting carbocations. lookchem.com

Mechanistic Investigations of Chemical Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.

In the Williamson ether synthesis, the mechanism is a well-established SN2 pathway. wikipedia.org Key mechanistic features include a backside attack by the nucleophilic alkoxide on the alkyl halide, leading to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com The concerted nature of this one-step process means that the rate is dependent on the concentration of both the alkoxide and the alkyl halide. wikipedia.org

For the nucleophilic substitution reactions of the amino group, the mechanism is also typically SN2. ucalgary.ca The reaction is initiated by the nucleophilic attack of the amine's lone pair on the alkyl halide. libretexts.org This forms a protonated amine (an ammonium salt), which is then deprotonated in a subsequent acid-base step to yield the neutral alkylated amine. ucalgary.ca The fact that the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine is the mechanistic reason for the common observation of over-alkylation. masterorganicchemistry.com

Mechanistic studies of TEMPO-catalyzed oxidations have revealed a complex catalytic cycle. nih.gov The reaction is initiated by the oxidation of the copper(I) catalyst by oxygen. The activated catalyst then oxidizes the hydroxylamine (B1172632) form of TEMPO to the active oxoammonium ion. This species then oxidizes the alcohol to an aldehyde, and is itself reduced back to the hydroxylamine, completing the cycle. nih.gov Kinetic isotope effect studies and detailed kinetic analyses have been used to elucidate the rate-determining steps under various conditions, which can vary depending on the substrate (e.g., benzylic vs. aliphatic alcohols). nih.gov

Stereochemical Aspects and Conformational Analysis of 1 Amino 3 Methylcyclohexyl Methanol

Determination of Enantiomeric and Diastereomeric Purity

(1-Amino-3-methylcyclohexyl)methanol possesses two stereocenters, giving rise to four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The determination of the enantiomeric and diastereomeric purity of a sample is critical for its characterization and use in stereospecific applications.

Detailed Research Findings:

The separation and quantification of these stereoisomers are typically achieved using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving enantiomers of various chiral compounds, including amines and amino alcohols. up.ptyakhak.org The choice of the mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve the best separation. yakhak.org

Gas Chromatography (GC) with a chiral capillary column is another powerful technique for the analysis of volatile chiral compounds. Derivatization of the amino and hydroxyl groups may be necessary to improve the volatility and chromatographic behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or chiral shift reagents, can also be employed to determine enantiomeric purity. nih.gov This method relies on the formation of transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer, allowing for their quantification.

Interactive Data Table: Chromatographic Methods for Chiral Amine and Amino Alcohol Separation

| Technique | Chiral Stationary Phase (CSP)/Column Type | Typical Mobile Phase/Carrier Gas | Detection Method | Reference |

| HPLC | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Heptane/Isopropanol | UV, Refractive Index | up.ptyakhak.org |

| GC | Cyclodextrin-based capillary columns | Helium, Hydrogen | Flame Ionization (FID) | N/A |

| SFC | Polysaccharide-based | Supercritical CO₂ with co-solvents (e.g., Methanol) | UV, Mass Spectrometry (MS) | researchgate.net |

This table presents common methods for the chiral separation of compounds similar to this compound, as specific methods for this compound are not widely documented.

Influence of Substituents on Cyclohexane (B81311) Ring Conformations

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. utexas.edu The presence of the aminomethyl, methyl, and hydroxymethyl substituents at positions 1 and 3 significantly influences the equilibrium between the two possible chair conformers. The preferred conformation is the one that minimizes steric hindrance, primarily through the equatorial placement of bulky substituents to avoid unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.org

Detailed Research Findings:

The relative stability of the two chair conformations of a substituted cyclohexane is determined by the "A-value" of each substituent, which quantifies the energy difference between the axial and equatorial positions. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

For a 1,3-disubstituted cyclohexane, the cis isomer can potentially place both substituents in equatorial positions, which is generally the most stable arrangement. spcmc.ac.inlibretexts.org Conversely, the trans isomer will have one substituent in an axial position and the other in an equatorial position. spcmc.ac.inlibretexts.org In the case of this compound, the situation is more complex due to the presence of a third substituent at the 1-position.

Interactive Data Table: A-Values of Common Substituents on Cyclohexane

| Substituent | A-Value (kcal/mol) | Reference |

| -CH₃ (Methyl) | 1.7 | libretexts.org |

| -OH (Hydroxyl) | 0.94 | N/A |

| -NH₂ (Amino) | 1.2-1.5 | N/A |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | libretexts.org |

Note: The A-values for aminomethyl and hydroxymethyl groups are not well-established and can be influenced by intramolecular hydrogen bonding.

Computational and Theoretical Chemistry Studies on 1 Amino 3 Methylcyclohexyl Methanol

Quantum Mechanical Calculations for Molecular Structure and Properties

Quantum mechanics (QM) provides a fundamental framework for understanding the electronic structure and properties of molecules. These methods model the behavior of electrons to calculate energies, geometries, and various molecular properties with high accuracy.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like (1-amino-3-methylcyclohexyl)methanol, DFT would be instrumental in determining its fundamental properties.

A typical DFT analysis would involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure. This would define bond lengths, bond angles, and dihedral angles for the most stable conformer.

Electronic Properties: Determining key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Vibrational Analysis: Calculating the vibrational frequencies of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations (e.g., N-H stretches from the amino group, O-H stretches from the alcohol, and C-H stretches from the cyclohexane (B81311) ring).

Below is a table representing the type of data that would be generated from a DFT study on the cis and trans isomers of this compound, using a common functional like B3LYP with a 6-31G* basis set.

| Property | Hypothetical Value (cis isomer) | Hypothetical Value (trans isomer) | Significance |

|---|---|---|---|

| Total Energy (Hartree) | -484.125 | -484.129 | Indicates relative stability; the lower energy conformer is more stable. |

| HOMO Energy (eV) | -6.5 | -6.7 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 1.2 | 1.3 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 7.7 | 8.0 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.1 | 1.8 | Measures the overall polarity of the molecule. |

For situations requiring even greater accuracy than standard DFT, ab initio methods are employed. These methods are based on first principles of quantum mechanics without relying on empirical data. High-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" in computational chemistry for calculating energies.

Due to their high computational cost, these methods are typically used for:

Benchmarking: Validating the results obtained from more computationally efficient methods like DFT.

High-Accuracy Energetics: Calculating precise energy differences between conformers or the activation energies of reactions where high accuracy is critical.

For this compound, CCSD(T) could provide a definitive value for the energy difference between the various chair and boat conformers, serving as a reference point for other computational models.

Molecular Mechanics and Force Field Simulations

While quantum mechanical methods are highly accurate, their computational expense limits their application to relatively small systems or short timescales. Molecular Mechanics (MM) offers a computationally cheaper alternative by treating molecules as a collection of atoms interacting via a set of classical potential energy functions, known as a force field.

MM simulations would be particularly useful for studying:

Large Systems: Investigating the behavior of this compound in a solvent, such as water, to understand solvation effects and intermolecular interactions.

Molecular Dynamics (MD): Simulating the dynamic motion of the molecule over time (from picoseconds to microseconds). This can reveal how the molecule flexes, changes conformation, and interacts with its environment.

The choice of force field is critical for the accuracy of MM simulations. Several well-established force fields could be applied to this molecule.

| Force Field | Typical Application Area | Potential Use for this compound |

|---|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (proteins, nucleic acids) | Simulating interactions with biological targets; general dynamics. |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Biomolecules | Similar to AMBER, useful for studying interactions in a biological context. |

| OPLS (Optimized Potentials for Liquid Simulations) | Organic liquids and biomolecules | Excellent for simulating the molecule in solution to predict condensed-phase properties. |

| MMFF (Merck Molecular Force Field) | Small organic molecules, drug discovery | Well-suited for conformational analysis and geometry optimization of the isolated molecule. |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, theoretical studies could investigate reactions such as:

Dehydration: The acid-catalyzed elimination of water involving the hydroxyl group.

N-alkylation: The reaction of the amino group with an electrophile.

Intramolecular cyclization: A potential reaction between the amino and hydroxymethyl groups.

DFT is commonly used to calculate the energies of reactants, products, and transition states. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. For example, a study on the thermal decomposition of related molecules like methylcyclohexane (B89554) has utilized high-level quantum chemical methods to determine reaction pathways and rate constants.

A hypothetical energy profile for a reaction is shown in the table below.

| Species | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | The starting materials of the reaction. |

| Transition State (TS) | +25.0 | The energy barrier that must be overcome for the reaction to proceed. |

| Products | -10.0 | The final materials of the reaction. A negative value indicates an exothermic reaction. |

Conformational Energy Landscapes and Energetic Profiles of this compound

The flexible six-membered ring of this compound can adopt several conformations. The most significant are the chair conformations, but boat and twist-boat forms also exist on the conformational energy landscape. The relative positions (axial or equatorial) of the three substituents—amino, hydroxymethyl, and methyl groups—dramatically influence the stability of each conformer due to steric interactions.

Computational methods can be used to:

Identify all stable conformers: By performing a systematic conformational search.

Calculate relative energies: Determining the energy difference between each conformer to predict their relative populations at a given temperature. The most stable conformer is the one with the lowest energy.

Map the energy landscape: Visualizing the energy as a function of the molecule's geometry (e.g., by rotating key dihedral angles) helps to understand the energy barriers between different conformations.

For this compound, the key analysis would be the energetic cost of placing the bulky hydroxymethyl and methyl groups in axial positions versus the more stable equatorial positions. The preference of the amino group for an equatorial position would also be a critical factor.

The table below illustrates a hypothetical energetic profile for different conformers of the trans isomer.

| Conformer (Substituent Positions) | Hypothetical Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair (all equatorial) | 0.0 | Most Stable |

| Chair (amino axial, others equatorial) | +1.2 | Less Stable |

| Chair (methyl axial, others equatorial) | +1.7 | Less Stable |

| Chair (hydroxymethyl axial, others equatorial) | +1.9 | Less Stable |

| Twist-Boat | +5.5 | Unstable Intermediate |

Derivatives, Analogues, and Structure Reactivity Relationships of 1 Amino 3 Methylcyclohexyl Methanol

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of (1-Amino-3-methylcyclohexyl)methanol can be approached through various synthetic routes, often involving stereoselective methods to control the configuration of the chiral centers. While direct synthesis of the title compound is not extensively documented in readily available literature, the synthesis of closely related structures provides a foundational understanding of potential synthetic pathways.

A notable example is the biocatalytic synthesis of (1R,3R)-1-amino-3-methylcyclohexane, a structural analogue lacking the hydroxymethyl group. This process utilizes an enzyme cascade reaction, combining an enoate reductase (ERED) and an amine transaminase (ATA) to achieve high optical purity. This enzymatic approach highlights a modern and green chemistry method for establishing the desired stereochemistry of the amino and methyl groups on the cyclohexane (B81311) ring. The synthesis of the this compound scaffold could potentially be adapted from such a route, by starting with a precursor that already contains the hydroxymethyl group or by introducing it at a later stage.

The characterization of these analogues involves a suite of spectroscopic and analytical techniques to confirm their structure, purity, and stereochemistry. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework and the connectivity of atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as the amino (-NH₂) and hydroxyl (-OH) groups.

Chiral High-Performance Liquid Chromatography (HPLC): Used to separate and quantify enantiomers and diastereomers, confirming the stereochemical purity of the synthesized compounds.

Below is a table summarizing potential structural analogues and the characterization techniques that would be employed.

| Compound Name | Potential Synthetic Approach | Key Characterization Techniques |

| (1-Amino-3,3-dimethylcyclohexyl)methanol | Grignard reaction on a protected 3,3-dimethylcyclohexanone (B1346601) followed by amination. | ¹H NMR, ¹³C NMR, MS, IR |

| (1-Amino-4-methylcyclohexyl)methanol | Reduction of a 4-methyl-1-aminocyclohexanecarboxylic acid derivative. | ¹H NMR, ¹³C NMR, MS, IR, Chiral HPLC |

| (cis/trans)-(1-Amino-3-methylcyclohexyl)methanol | Stereoselective reduction and amination of a 3-methylcyclohexanone (B152366) derivative. | ¹H NMR (NOE for stereochemistry), ¹³C NMR, MS, IR, Chiral HPLC |

Functionalization Strategies for the this compound Scaffold

The this compound scaffold possesses two primary reactive sites: the primary amino group (-NH₂) and the primary hydroxyl group (-CH₂OH). These functional groups allow for a wide range of chemical modifications to tune the molecule's physicochemical properties.

N-Functionalization (Modification of the Amino Group):

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reactions with alkyl halides or reductive amination with aldehydes or ketones. Selective mono-N-alkylation of amino alcohols can be challenging due to the potential for over-alkylation, but methods utilizing chelating agents like 9-borabicyclononane (B1260311) (9-BBN) have been developed for 1,3-amino alcohols to achieve high selectivity. organic-chemistry.org Catalytic methods using ruthenium complexes have also been shown to be effective for the direct N-alkylation of amino acid esters and amides with alcohols. rug.nl

N-Acylation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a common strategy to introduce a wide variety of substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can alter the acidity of the N-H bond and introduce different steric and electronic properties.

O-Functionalization (Modification of the Hydroxyl Group):

O-Acylation (Esterification): The hydroxyl group can be converted to an ester by reacting with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., Fischer esterification).

O-Alkylation (Etherification): Formation of ethers can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through other methods like visible light-mediated reactions. nih.gov

O-Silylation: The hydroxyl group can be protected or modified by reaction with silyl (B83357) halides (e.g., TBDMSCl) to form silyl ethers.

The selective functionalization of one group in the presence of the other often requires the use of protecting groups. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) while the hydroxyl group is being modified, and vice versa.

Comparative Chemical Reactivity Studies with Related Cyclohexylamino Alcohols

The conformation of the cyclohexane ring plays a crucial role. Substituents can occupy either axial or equatorial positions, and this can significantly impact their reactivity due to steric hindrance and stereoelectronic effects.

Steric Hindrance: An axial substituent is generally more sterically hindered than an equatorial one due to 1,3-diaxial interactions. This can affect the rate of reactions at that position. For example, in the oxidation of 2-tert-butylcyclohexanol, the cis isomer with an axial hydroxyl group reacts faster than the trans isomer with an equatorial hydroxyl group, as the axial group is more accessible to the oxidizing agent. vaia.com

Stereoelectronic Effects: The orientation of orbitals can influence reaction pathways. For instance, in elimination reactions of 2-bromocyclohexanols, the anti-periplanar arrangement required for an E2 mechanism is more readily achieved in the trans isomer, leading to a faster reaction compared to the cis isomer. chegg.com

In the context of this compound, the relative orientation of the amino and hydroxymethyl groups (cis or trans) would influence the ease of intramolecular reactions, such as cyclization, and the accessibility of each functional group to external reagents. The methyl group at the 3-position can also influence the conformational equilibrium of the ring and introduce additional steric effects.

A hypothetical comparative study might involve reacting cis- and trans-(1-Amino-3-methylcyclohexyl)methanol with a bulky acylating agent. It would be expected that the less sterically hindered isomer would react at a faster rate.

| Reaction Type | Expected Reactivity Difference (Hypothetical) | Rationale |

| N-acylation with a bulky reagent | The isomer with the equatorial amino group may react faster. | Less steric hindrance compared to an axial amino group. |

| Intramolecular cyclization | The cis isomer might cyclize more readily under certain conditions. | Proximity of the amino and hydroxymethyl groups. |

| Oxidation of the alcohol | The isomer with the axial hydroxymethyl group may react faster. | Potentially greater accessibility to the reagent. vaia.com |

Exploration of New Chemical Space via this compound Derivatization

The derivatization of the this compound scaffold is a strategy to explore new chemical space and generate novel molecules with potentially useful biological activities. wiley-vch.de The bifunctional nature of the scaffold allows for the creation of diverse libraries of compounds.

The arylcyclohexylamine class of compounds, which shares the core cyclohexylamine (B46788) feature, is known to interact with various biological targets, including the NMDA receptor. wikipedia.orgnih.gov By analogy, derivatives of this compound could be synthesized and screened for a range of biological activities.

Strategies for Exploring New Chemical Space:

Combinatorial Chemistry: By systematically reacting the amino and hydroxyl groups with a variety of building blocks (e.g., different acyl chlorides, aldehydes, alkyl halides), large libraries of derivatives can be generated.

Scaffold Hopping: The this compound core can be used as a starting point, and its derivatives can be compared to other known active compounds to identify new scaffolds with similar or improved properties. wiley-vch.de

Fragment-Based Drug Discovery: The scaffold itself can be considered a fragment, and its derivatives can be designed to interact with specific binding pockets of target proteins.

For example, the synthesis of cyclic derivatives of 2-cyclohexylamino-1-phenylethanol (B1346031) has been explored in medicinal chemistry. acs.org Similar cyclization reactions could be applied to this compound to create rigid, bicyclic structures.

The introduction of different functional groups can modulate key drug-like properties such as:

Solubility: The addition of polar groups can increase aqueous solubility.

Lipophilicity: The addition of non-polar groups can increase lipid solubility and potentially cell membrane permeability.

Target Binding: The introduced substituents can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with a biological target.

The following table provides hypothetical examples of derivatives and their potential applications in exploring new chemical space.

| Derivative Type | Synthetic Strategy | Potential Application |

| Amide Library | N-acylation with a diverse set of carboxylic acids. | Screening for enzyme inhibitory activity. |

| Ester Library | O-acylation with a diverse set of carboxylic acids. | Prodrug design, modulation of pharmacokinetic properties. |

| N-Alkyl Library | Reductive amination with various aldehydes. | Exploration of receptor binding, CNS activity. wikipedia.orgnih.gov |

| Bicyclic Derivatives | Intramolecular cyclization reactions. | Creation of conformationally constrained analogues for improved target selectivity. |

Applications of 1 Amino 3 Methylcyclohexyl Methanol As a Synthetic Intermediate

Role as Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are optically pure compounds used as starting materials in the synthesis of complex, single-enantiomer molecules, which is particularly crucial in the development of pharmaceuticals and agrochemicals. enamine.net The presence of multiple stereocenters in (1-Amino-3-methylcyclohexyl)methanol makes its enantiomerically pure forms highly sought-after intermediates in asymmetric synthesis. nih.gov

As a 1,3-amino alcohol, this compound belongs to a class of structures that are core components of numerous biologically active molecules. sioc-journal.cn The strategic placement of the amino and hydroxyl groups on the cyclohexane (B81311) ring allows for a variety of chemical transformations. These functional groups can be selectively protected, activated, or modified to introduce new functionalities and build molecular complexity. For instance, the primary amine can be acylated, alkylated, or used in the formation of imines and amides, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester.

The utility of chiral amino alcohols like this compound is well-established in drug discovery. nih.gov They serve as scaffolds to which different substituents can be attached, allowing chemists to systematically explore the structure-activity relationship of a potential drug candidate. The defined stereochemistry of the building block is transferred to the final product, ensuring the desired biological activity and minimizing potential off-target effects associated with other stereoisomers.

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Functional Group | Reaction Type | Product Functional Group |

| Amine (-NH₂) | Acylation | Amide (-NHCOR) |

| Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | |

| Reductive Amination | Secondary Amine (-NHR) | |

| N-H Insertion | α-Amino Acid Derivatives nih.gov | |

| Alcohol (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Esterification | Ester (-CH₂OCOR) | |

| Etherification | Ether (-CH₂OR) | |

| Halogenation | Alkyl Halide (-CH₂X) |

This interactive table summarizes common synthetic transformations applicable to the functional groups present in the title compound.

Utilization in the Preparation of Complex Molecular Scaffolds

A molecular scaffold is a core structure of a molecule to which various functional groups can be appended. mdpi.com this compound is an ideal candidate for creating complex molecular scaffolds due to its rigid cyclohexane core and its two distinct functional groups. The defined spatial relationship between the amino and hydroxyl groups (a 1,3-substitution pattern) provides a fixed framework for orienting appended chemical moieties in three-dimensional space.

Strategic Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.org These reactions are highly efficient in terms of atom economy, time, and resources, and they allow for the rapid construction of complex molecular structures from simpler precursors. wikipedia.orgub.edu

The synthesis of chiral substituted cyclohexanes is an area where cascade reactions have proven to be particularly powerful. A notable example is the synthesis of the closely related compound (1R,3R)-1-amino-3-methylcyclohexane using a biocatalytic enzyme cascade reaction. researchgate.net In this process, an enoate reductase (ERED) and an amine transaminase (ATA) work in sequence to convert a prochiral starting material into the desired optically pure product. researchgate.net

Table 2: Biocatalytic Cascade for Synthesis of a Related Chiral Cyclohexylamine (B46788)

| Step | Enzyme | Transformation | Stereochemical Outcome |

| 1 | Enoate Reductase (ERED) | Reduction of C=C double bond in 3-methylcyclohex-2-enone | Creates a chiral center at the 3-position |

| 2 | Amine Transaminase (ATA) | Reductive amination of the ketone | Creates a chiral center at the 1-position |

This interactive table outlines the sequential enzymatic steps used to synthesize a compound structurally similar to the title compound, demonstrating the power of cascade reactions. researchgate.net

This enzymatic cascade highlights a modern and sustainable approach to producing chiral intermediates like this compound and its derivatives. researchgate.net By carefully selecting and engineering the enzymes, chemists can control the stereochemical outcome of the reaction, yielding specific diastereomers and enantiomers with high purity. researchgate.net The principles of this cascade can be adapted for the synthesis of this compound, potentially starting from a precursor that already contains the hydroxymethyl group or by using enzymes that can tolerate or act upon such a substituent. The use of the molecule or its precursors in such elegant, multi-step, single-pot transformations underscores its strategic importance as an intermediate in advanced organic synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-Amino-3-methylcyclohexyl)methanol?

- Methodological Answer : The compound can be synthesized via reductive amination using a primary amine and NaBH(OAc)₃ in methanol, as demonstrated in multi-step protocols involving Grignard reagents (e.g., MeMgBr) and subsequent functional group transformations (e.g., deprotection with BBr₃ in CH₂Cl₂) . Critical steps include controlling reaction temperature and stoichiometry to avoid side products like over-alkylation.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze ¹H/¹³C NMR for cyclohexyl ring protons (δ 1.2–2.5 ppm) and hydroxyl/amino groups (broad signals at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent pair: EtOAc/hexane). Acid-base extraction (e.g., HCl/Et₂O for salt formation) can isolate the amine moiety from neutral impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic or biological activity data be resolved during characterization?

- Methodological Answer : Apply cross-validation strategies:

- Crystallography : Obtain X-ray structures to resolve stereochemical ambiguities .

- Density Functional Theory (DFT) : Compare experimental and computed NMR/IR spectra to validate conformation .

- Biological Replicates : Repeat assays (e.g., enzyme inhibition) under standardized conditions to address variability .

Q. What experimental design principles optimize enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., CuCl in Grignard reactions) to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve transition-state organization.

- Kinetic Resolution : Monitor reaction progress via HPLC with chiral columns to isolate enantiomers early .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the cyclohexyl 3-methyl or amino group to assess steric/electronic effects .

- Biological Assays : Use high-throughput screening (e.g., binding affinity assays) to correlate structural changes with activity .

- QSAR Modeling : Apply computational tools (e.g., molecular docking) to predict bioactivity trends .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., Grignard additions) and reduce side pathways .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions in real time .

- Byproduct Recycling : Convert undesired isomers via acid-catalyzed epimerization .

Data Analysis & Computational Approaches

Q. How can in silico methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

- Molecular Dynamics (MD) : Simulate membrane interactions to assess blood-brain barrier penetration.

- Toxicity Profiling : Apply QSTR models to predict hepatotoxicity or renal clearance .

Q. What statistical approaches reconcile conflicting bioactivity results across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

- Sensitivity Analysis : Evaluate assay conditions (e.g., pH, temperature) as confounding variables.

- Machine Learning : Train classifiers to distinguish true activity from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.